molecular formula C9H13NS B1354722 1-(Thiophen-2-ylmethyl)pyrrolidine CAS No. 16087-92-6

1-(Thiophen-2-ylmethyl)pyrrolidine

Cat. No.: B1354722
CAS No.: 16087-92-6
M. Wt: 167.27 g/mol
InChI Key: WNJQTXGJPVTGHK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C9H13NS It consists of a pyrrolidine ring attached to a thiophene ring via a methylene bridge

Scientific Research Applications

1-(Thiophen-2-ylmethyl)pyrrolidine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-ylmethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid share structural similarities.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-2,5-dione are related due to the presence of the pyrrolidine ring.

Uniqueness

1-(Thiophen-2-ylmethyl)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQTXGJPVTGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509869
Record name 1-[(Thiophen-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16087-92-6
Record name 1-[(Thiophen-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (9.6 g) was added to N-(2-thienylcarbonyl)pyrrolidine (35.4 g) in ether. After 41/2 hr the reaction was quenched with water and extracted with chloroform. Evaporation of the organic extracts gave an oil which was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm). TLC silica/ethyl acetate, methanol, Rf 0.7.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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